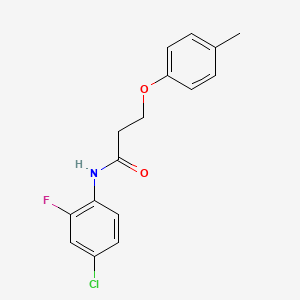
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and has a molecular weight of 329.84 g/mol.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to reduce pain sensation and improve motor function in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide research. One area of research is the development of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide and its potential side effects.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-methylphenol to form 3-(4-methylphenoxy)-4-chloro-2-fluoroaniline. This intermediate is then reacted with propionic anhydride to form the final product, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJPWXNHYGOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6574502 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)



